CP 141938

NK1 receptor binding affinity IC50

CP 141938 is a high-affinity NK1 antagonist (IC50=0.19 nM) and a validated P-glycoprotein (P-gp) substrate. Unlike CP-122721, its active efflux at the blood-brain barrier leads to 50-fold lower brain/plasma ratios, enabling precise dissection of peripheral vs. central NK1 contributions. Brain exposure increases 13-fold upon P-gp inhibition, making it an exceptional in vivo probe for transporter function. Choose CP 141938 when experimental design requires restricted CNS access or P-gp substrate validation.

Molecular Formula C21H29N3O3S
Molecular Weight 403.5 g/mol
CAS No. 182822-62-4
Cat. No. B029727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 141938
CAS182822-62-4
Synonymsrel-N-[4-Methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-methanesulfonamide;  cis-N-[4-Methoxy-3-[[(2-phenyl-3-piperidinyl)amino]_x000B_methyl]phenyl]-N-methylmethanesulfonamide;  CP 141938; 
Molecular FormulaC21H29N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C
InChIInChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1
InChIKeyGZLOIBNBDUHEFY-FPOVZHCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP 141938 (CAS 182822-62-4): A Potent and Selective Neurokinin-1 (NK1) Receptor Antagonist with Distinct Brain Disposition Properties


CP 141938 is a potent and selective neurokinin-1 (NK1) receptor antagonist, structurally characterized as a sulfonamide analog of CP-122721 [1]. It acts by blocking the binding of substance P to the NK1 receptor, a G protein-coupled receptor implicated in pain, inflammation, and CNS disorders [1]. Its molecular formula is C21H29N3O3S with a molecular weight of 403.54 . While sharing high in vitro receptor affinity with its analog, CP 141938 exhibits markedly different brain disposition due to its susceptibility to P-glycoprotein (P-gp)-mediated efflux at the blood-brain barrier [1].

Why Generic NK1 Antagonist Substitution Fails: The CP 141938 vs CP-122721 Differentiation


Despite sharing a common core scaffold and potent NK1 antagonism in vitro, CP 141938 and CP-122721 cannot be considered interchangeable. CP 141938 is a confirmed substrate for P-glycoprotein (P-gp), leading to active efflux at the blood-brain barrier, whereas CP-122721 is not a P-gp substrate [1]. This fundamental difference in transporter interaction results in up to 50-fold lower brain/plasma ratios and dramatically altered central pharmacodynamics for CP 141938 relative to CP-122721 [1]. Therefore, substituting one compound for the other in CNS-targeted research will yield non-comparable in vivo results, underscoring the need for precise compound selection based on the specific experimental objective.

CP 141938 Quantitative Differentiation: Head-to-Head Evidence vs Closest Analog CP-122721


CP 141938 vs CP-122721: In Vitro NK1 Receptor Binding Affinity (IC50) in Human IM-9 Cells

CP 141938 exhibits comparable, though slightly lower, binding affinity for the human NK1 receptor relative to CP-122721. In competition binding assays using human IM-9 lymphoblast cells expressing the substance P receptor, CP-141938 displayed an IC50 of 0.19 nM, compared to 0.11 nM for CP-122721 [1]. Both compounds are considered highly potent NK1 antagonists in vitro.

NK1 receptor binding affinity IC50

Lipophilicity (LogD) Comparison: CP 141938 Exhibits Significantly Lower LogD than CP-122721

CP 141938 is substantially more polar than CP-122721 due to the replacement of the trifluoromethoxy group with a sulfonamide. The measured octanol/water distribution coefficient (LogD) at pH 7.4 for CP-141938 is 0.21, compared to 2.53 for CP-122721, representing a 2.32 log unit decrease [1]. This marked reduction in lipophilicity correlates with its reduced brain penetration.

lipophilicity LogD brain penetration

P-Glycoprotein Substrate Activity: CP 141938 Undergoes Active Efflux, Unlike CP-122721

In a cell-based P-gp transport assay using KBV1 (P-gp overexpressing) and KB3.1 (control) human carcinoma cells, CP-141938 demonstrated clear P-gp substrate activity. The cell-associated drug concentration of CP-141938 was 9.4-fold lower in KBV1 cells compared to KB3.1 cells, indicating active efflux [1]. In contrast, CP-122721 showed no significant difference in accumulation between the two cell lines, demonstrating it is not a P-gp substrate [1].

P-glycoprotein efflux BBB

In Vivo Brain Penetration: CP 141938 Brain/Plasma Ratio is Drastically Reduced by P-gp

In vivo brain penetration studies in P-gp knockout (mdr1a/b(-/-)) versus wild-type (FVB) mice revealed a profound impact of P-gp on CP-141938 brain disposition. One hour after a subcutaneous dose of 3 mg/kg, the brain/plasma ratio of CP-141938 was 50-fold higher in knockout mice compared to wild-type, whereas CP-122721 showed only a 3-fold difference [1]. This demonstrates that CP-141938 is highly restricted from entering the brain by P-gp at the blood-brain barrier.

brain penetration pharmacokinetics P-gp knockout

Central Pharmacodynamics: CP 141938 Activity is Potentiated by P-gp Inhibition, While CP-122721 is Unaffected

In a gerbil model of centrally mediated NK1 antagonism (GR73632-induced foot tapping), the in vivo potency of CP-141938 was significantly dependent on P-gp status. At a dose of 10 mg/kg, CP-141938 produced 60% reversal of foot tapping. When gerbils were pretreated with the P-gp inhibitor MS-073 (50 mg/kg s.c.), the reversal increased to 100% [1]. In contrast, the activity of CP-122721 at 0.05 mg/kg was completely unaffected by MS-073 pretreatment [1].

CNS pharmacology NK1 antagonism gerbil foot tapping

Brain/Plasma Ratio Modulation: CP 141938 Brain Exposure Increases 13-Fold Upon P-gp Inhibition

Direct measurement of brain and plasma concentrations in gerbils confirmed that the increased central activity of CP-141938 with MS-073 pretreatment is due to enhanced brain exposure. Following MS-073 administration, the brain/plasma ratio of CP-141938 increased by 13-fold, while the brain/plasma ratio of CP-122721 remained unchanged [1]. Importantly, the brain concentrations required to produce a given response were unchanged, indicating that the intrinsic pharmacodynamic interaction with the NK1 receptor is not altered by P-gp transport [1].

P-gp inhibition brain exposure PK/PD

CP 141938 Application Scenarios: Leveraging Its Unique P-gp Substrate Profile for CNS and Transporter Research


Investigating P-gp Mediated Drug-Drug Interactions at the Blood-Brain Barrier

CP 141938 serves as a model P-gp substrate to study the impact of co-administered drugs or genetic polymorphisms on blood-brain barrier efflux transport. Its brain exposure increases 13-fold upon P-gp inhibition [1], making it a sensitive probe for assessing P-gp function in vivo.

Differentiating Peripheral vs Central NK1 Receptor Pharmacology

Due to its restricted brain penetration, CP 141938 can be used to dissect the relative contributions of peripheral and central NK1 receptors in disease models. Its lack of central activity at moderate doses contrasts with CP-122721, allowing researchers to attribute observed effects to either compartment [1].

In Vitro NK1 Receptor Binding and Signaling Studies

For in vitro experiments where CNS access is irrelevant, CP 141938 offers high affinity NK1 antagonism (IC50 = 0.19 nM) comparable to CP-122721 [1]. This makes it suitable for receptor binding assays, functional cellular assays, and pharmacological profiling in isolated tissue preparations.

Validation of P-gp Knockout or Knockdown Models

CP 141938 can be used to functionally validate the P-gp knockout phenotype in genetically modified animals or cell lines. The 50-fold difference in brain/plasma ratio between P-gp knockout and wild-type mice provides a robust, quantifiable endpoint for confirming P-gp deficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 141938

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.